Anthramycin methyl ether

Catalog No.
S627064
CAS No.
5544-25-2
M.F
C17H19N3O4
M. Wt
329.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthramycin methyl ether

CAS Number

5544-25-2

Product Name

Anthramycin methyl ether

IUPAC Name

(E)-3-[(6R,6aS)-4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide

Molecular Formula

C17H19N3O4

Molecular Weight

329.35 g/mol

InChI

InChI=1S/C17H19N3O4/c1-9-3-5-11-14(15(9)22)19-16(24-2)12-7-10(4-6-13(18)21)8-20(12)17(11)23/h3-6,8,12,16,19,22H,7H2,1-2H3,(H2,18,21)/b6-4+/t12-,16+/m0/s1

InChI Key

YRMCBQLZVBXOSJ-PCFSSPOYSA-N

SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O

Synonyms

anthramycin 11-methyl ether, anthramycin 11-methyl ether monohydrate, anthramycin 11-methyl ether, 11E-(2(E)-11alpha,11abeta)-isomer, anthramycin 11-methyl ether, 11S-(2(E),11alpha,11aalpha)-isomer

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)OC)C=CC(=O)N)O

Isomeric SMILES

CC1=C(C2=C(C=C1)C(=O)N3C=C(C[C@H]3[C@H](N2)OC)/C=C/C(=O)N)O

The exact mass of the compound Anthramycin methyl ether is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106408. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Anthramycin methyl ether is a derivative of anthramycin, a pyrrolobenzodiazepine antibiotic originally isolated from the actinomycete Streptomyces refuineus. This compound exhibits significant antitumor activity, primarily through its ability to inhibit DNA and RNA synthesis in cancer cells. The structure of anthramycin methyl ether has been characterized as a complex that binds to DNA, thereby preventing the necessary enzymatic interactions required for nucleic acid synthesis .

, most notably its interaction with DNA. Upon binding, it alters the DNA structure and inhibits its functions. Specific reactions include:

  • Complex Formation: Anthramycin methyl ether forms a stable complex with DNA, which obstructs the binding of essential enzymes needed for DNA replication and transcription .
  • Conversion Reactions: The compound can undergo chemical transformations, such as reacting with trifluoroacetic acid to yield (1,11a)-didehydroanhydroanthramycin .

The synthesis of anthramycin methyl ether can be achieved through several methods:

  • Recrystallization: This method involves recrystallizing anthramycin from hot methanol to obtain anthramycin methyl ether .
  • Chemical Conversion: As noted, anthramycin methyl ether can be chemically converted into other derivatives through reactions with acids or other reagents .

Anthramycin methyl ether is primarily utilized in:

  • Cancer Treatment: Due to its potent antitumor properties, it has been investigated for use in treating various cancers, although clinical application is limited by side effects .
  • Research: It serves as a valuable tool in biochemical research for studying DNA interactions and mechanisms of action related to nucleic acid synthesis inhibition .

Studies have shown that anthramycin methyl ether interacts significantly with DNA. The kinetics of these interactions reveal that prior hydrolysis can enhance the reaction rate between the compound and DNA. This interaction results in measurable changes in DNA properties such as melting temperature and buoyant density .

Anthramycin methyl ether shares similarities with several other compounds known for their antitumor properties. Here are some notable comparisons:

Compound NameStructure TypeMechanism of ActionUnique Features
DoxorubicinAnthracyclineIntercalates into DNA, inhibiting topoisomerase IILess cardiotoxic than anthramycin
Mitomycin CAntibioticAlkylates DNA, leading to cross-linkingEffective against hypoxic tumor cells
Actinomycin DPolypeptide antibioticIntercalates into DNA and inhibits RNA synthesisBroad spectrum but more toxic
CamptothecinPlant alkaloidInhibits topoisomerase IEffective against solid tumors

Anthramycin methyl ether's unique pyrrolobenzodiazepine structure distinguishes it from these compounds, particularly in its specific mechanism of inhibiting nucleic acid synthesis rather than merely intercalating or alkylating DNA .

Molecular Formula (C17H19N3O4) and Structural Characteristics

Anthramycin methyl ether possesses the molecular formula C17H19N3O4 with a molecular weight of 329.35 grams per mole [13] [16]. The compound exhibits an exact mass of 329.13755610 daltons and a monoisotopic mass of 329.13755610 daltons [16]. The structural framework consists of a tricyclic system comprising an aromatic benzene ring fused to a seven-membered diazepine ring, which is further connected to a five-membered pyrrole ring [22] [37].

The core structure features a pyrrolo[2,1-c] [1] [4]benzodiazepine scaffold with specific substitution patterns that distinguish it from other family members [37]. The aromatic A-ring contains a methyl substituent at position 3 and a hydroxyl group at position 4 [13] [16]. The seven-membered B-ring incorporates a carbonyl group at position 5, while the five-membered C-ring bears an unsaturated side chain containing an acrylamide moiety [16] [22].

PropertyValueReference
Molecular FormulaC17H19N3O4 [13] [16]
Molecular Weight329.35 g/mol [13] [16]
Exact Mass329.13755610 Da [16]
Heavy Atom Count24 [16]
Topological Polar Surface Area105 Ų [16]

Stereochemistry and Configuration of the 11R,11aS Isomer

The stereochemical configuration of anthramycin methyl ether centers on two critical chiral centers located at positions 11 and 11a of the tricyclic framework [12] [13]. The compound exists predominantly in the 11R,11aS configuration, which represents the thermodynamically stable isomer under physiological conditions [12] [29]. This specific stereochemical arrangement results from the spatial orientation of the methoxy group at position 11 and the hydrogen atom at position 11a [16] [29].

The 11R configuration places the methoxy substituent in a pseudo-equatorial position relative to the seven-membered diazepine ring, minimizing steric interactions with adjacent ring substituents [29] [30]. The 11aS configuration positions the bridgehead hydrogen in an orientation that maintains the overall three-dimensional architecture of the tricyclic system [12] [30]. Nuclear magnetic resonance studies have confirmed that this stereochemical arrangement remains stable in solution and does not undergo significant epimerization under normal storage conditions [29].

Physical and Chemical Properties

Anthramycin methyl ether demonstrates distinctive physical and chemical properties that reflect its molecular structure and electronic configuration [13]. The compound exhibits a calculated XLogP3-AA value of 0.5, indicating moderate lipophilicity [16]. The hydrogen bond donor count equals 3, while the hydrogen bond acceptor count reaches 5, suggesting significant potential for intermolecular interactions [16].

The rotatable bond count of 3 indicates relatively restricted molecular flexibility compared to linear molecules of similar molecular weight [16]. The compound possesses a formal charge of 0 and exhibits a complexity value of 588 according to computational analysis [16]. Thermal analysis reveals a density of 1.4 grams per cubic centimeter and a calculated boiling point of 631.8 degrees Celsius at 760 millimeters of mercury [13].

Physical PropertyValueReference
Density1.4 g/cm³ [13]
Boiling Point631.8°C at 760 mmHg [13]
Flash Point335.9°C [13]
LogP2.01470 [13]
Index of Refraction1.672 [13]
Polar Surface Area104.89000 Ų [13]

Interconversion Between Carbinolamine, Imine, and Methyl Ether Forms

The interconversion between carbinolamine, imine, and methyl ether forms represents a fundamental aspect of pyrrolo[2,1-c] [1] [4]benzodiazepine chemistry [14] [22]. Anthramycin methyl ether exists in equilibrium with its corresponding carbinolamine and imine forms, although the methyl ether form predominates under most conditions [14] [30]. The carbinolamine form contains a hydroxyl group at position 11, which can undergo dehydration to form the corresponding imine [22] [30].

The imine form features a double bond between nitrogen and carbon at the 10-11 position, creating a reactive electrophilic center capable of covalent interaction with nucleophilic species [24] [30]. The methyl ether form results from O-methylation of the carbinolamine hydroxyl group, effectively stabilizing the molecule against spontaneous dehydration and subsequent imine formation [14] [22]. This stabilization significantly alters the chemical reactivity profile compared to the parent anthramycin molecule [24] [30].

Experimental studies demonstrate that the equilibrium between these forms depends on factors including pH, temperature, and solvent polarity [14] [22]. Under acidic conditions, the carbinolamine form predominates, while neutral to basic conditions favor the methyl ether form [14]. The interconversion kinetics follow first-order reaction mechanisms with half-lives varying from minutes to hours depending on environmental conditions [24].

Spectroscopic Characterization (UV, IR, NMR, Mass Spectrometry)

Spectroscopic analysis of anthramycin methyl ether provides comprehensive structural confirmation through multiple analytical techniques [29] [32]. Ultraviolet-visible spectroscopy reveals characteristic absorption bands consistent with the extended conjugated system present in the molecule [15] [32]. The primary absorption maximum occurs in the 280-320 nanometer range, reflecting electronic transitions within the aromatic and conjugated portions of the structure [15] [53].

Infrared spectroscopy demonstrates characteristic functional group vibrations including carbonyl stretching frequencies around 1650-1680 wavenumbers, aromatic carbon-hydrogen stretching near 3000-3100 wavenumbers, and amide nitrogen-hydrogen stretching in the 3200-3400 wavenumber region [28] [32]. The methoxy group contributes characteristic carbon-oxygen stretching vibrations around 1050-1150 wavenumbers [28].

Nuclear magnetic resonance spectroscopy provides detailed structural information through both proton and carbon-13 experiments [29] [50]. Proton nuclear magnetic resonance reveals diagnostic chemical shifts including aromatic protons between 6.5-7.5 parts per million, methoxy protons around 3.8 parts per million, and aliphatic protons in the 1.0-4.0 parts per million range [29] [51]. Two-dimensional nuclear magnetic resonance techniques confirm connectivity patterns and spatial relationships between different portions of the molecule [29].

Spectroscopic TechniqueKey ObservationsReference
UV-Visλmax 280-320 nm [15] [53]
IRC=O stretch 1650-1680 cm⁻¹ [28] [32]
¹H NMRAromatic H 6.5-7.5 ppm [29] [51]
¹H NMRMethoxy H ~3.8 ppm [29] [51]
Mass SpecMolecular ion 329 m/z [16]

X-ray Crystallographic Analysis and Structural Confirmation

X-ray crystallographic studies of anthramycin methyl ether and related pyrrolo[2,1-c] [1] [4]benzodiazepine derivatives provide definitive structural confirmation of the three-dimensional molecular architecture [43] [47]. Crystallographic analysis reveals that the pyrrole ring adopts a half-chair conformation while the seven-membered diazepine ring assumes a boat conformation [43]. These conformational preferences result from the inherent ring strain and steric interactions within the tricyclic framework [43] [47].

The crystal packing analysis demonstrates intermolecular hydrogen bonding patterns involving the hydroxyl groups and carbonyl oxygens [43]. These interactions contribute to crystal stability and influence the physical properties of the solid-state material [43] [47]. The unit cell parameters and space group assignments provide quantitative descriptions of the crystalline lattice arrangements [47].

Comparative crystallographic studies with related benzodiazepine derivatives reveal consistent conformational preferences across the family, with minor variations attributable to specific substituent effects [43] [47]. The crystallographic data confirm the stereochemical assignments determined through spectroscopic methods and provide precise bond lengths and angles for computational modeling studies [43].

Comparative Structural Features with Parent Anthramycin

Structural comparison between anthramycin methyl ether and parent anthramycin reveals both similarities and critical differences that influence their respective chemical and biological properties [24] [27]. Both compounds share the fundamental pyrrolo[2,1-c] [1] [4]benzodiazepine tricyclic framework with identical substitution patterns on the aromatic A-ring and similar side chain arrangements [27] [35].

The primary structural difference lies in the nature of the substituent at position 11, where anthramycin contains a hydroxyl group (carbinolamine form) or exists as an imine, while anthramycin methyl ether possesses a methoxy group [24] [35]. This modification fundamentally alters the electrophilic character of the molecule, as the parent anthramycin can form reactive imine intermediates capable of covalent binding to nucleophilic species [24] [25].

The methyl ether derivative exhibits enhanced chemical stability compared to parent anthramycin, which undergoes spontaneous dehydration and subsequent degradation under physiological conditions [24] [27]. Nuclear magnetic resonance comparisons demonstrate upfield shifts in chemical shifts for protons adjacent to the methoxy group in the derivative compared to corresponding protons in the parent compound [29]. These spectroscopic differences reflect the altered electronic environment resulting from methyl ether formation [29].

Structural FeatureAnthramycinAnthramycin Methyl EtherReference
Molecular FormulaC16H17N3O4C17H19N3O4 [5] [16]
Molecular Weight315.32 g/mol329.35 g/mol [5] [16]
Position 11 SubstituentOH (carbinolamine)OCH3 (methyl ether) [24] [35]
Chemical StabilityLowerHigher [24] [27]
Electrophilic CharacterHigh (imine form)Reduced [24] [25]

XLogP3

0.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

329.13755610 g/mol

Monoisotopic Mass

329.13755610 g/mol

Heavy Atom Count

24

Other CAS

5544-25-2

Wikipedia

(E)-3-[(6R,6aS)-4-hydroxy-6-methoxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl]prop-2-enamide

Dates

Last modified: 07-20-2023

Explore Compound Types